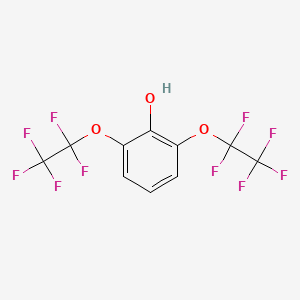

2,6-Di(1,1,2,2,2-pentafluoroethoxy)phenol

描述

Contextualizing the Significance of Highly Fluorinated Organic Compounds in Specialized Chemical Domains

In the landscape of modern chemical research, highly fluorinated organic compounds have emerged as a class of molecules with profound importance across numerous specialized domains. nbinno.com The strategic incorporation of fluorine into organic structures imparts a range of unique and desirable properties not typically observed in their hydrocarbon counterparts. chimia.chmdpi.com These properties stem from the distinct characteristics of the fluorine atom, including its small atomic radius, high electronegativity, and the exceptional strength of the carbon-fluorine (C-F) bond, which is one of the strongest single bonds in organic chemistry. chimia.chnumberanalytics.com

This unique combination of attributes leads to compounds with enhanced thermal stability, high chemical and oxidative resistance, and significantly altered electronic properties. nbinno.commdpi.com Consequently, organofluorine compounds have become indispensable in various high-technology fields. In materials science, they are fundamental to the creation of fluoropolymers with applications ranging from non-stick coatings and weather-resistant films to advanced membranes and dielectrics. numberanalytics.comnih.govacs.org The pharmaceutical and agrochemical industries extensively utilize fluorination to enhance the metabolic stability, bioavailability, and binding affinity of active molecules, with a significant percentage of modern drugs and pesticides containing at least one fluorine atom. chimia.chnumberanalytics.comnih.gov Furthermore, fluorinated molecules are crucial in the development of liquid crystals, specialty surfactants, and advanced materials for the electronics and aerospace industries. mdpi.comnih.govresearchgate.net The growing demand for high-performance materials ensures that the role of fluorinated building blocks will continue to expand. nbinno.com

Overview of the Unique Structural and Electronic Influences of Perfluoroalkoxy Substituents on Aromatic Systems

When attached to an aromatic system like a benzene (B151609) ring, perfluoroalkoxy groups, such as the pentafluoroethoxy (–OCH₂CF₃) group, exert a powerful and complex influence on the molecule's electronic structure and reactivity. This influence is a combination of two primary electronic effects: the inductive effect and the resonance effect. libretexts.orglibretexts.org

The high electronegativity of the fluorine atoms in the perfluoroalkoxy chain causes a strong electron-withdrawing inductive effect (–I effect). datapdf.com This effect propagates through the sigma (σ) bonds, pulling electron density away from the aromatic ring and making the ring electron-deficient. This deactivation is generally more pronounced than that of non-fluorinated alkoxy groups.

Simultaneously, the oxygen atom directly attached to the ring possesses lone pairs of electrons that can be donated into the aromatic π-system through resonance (+R effect). libretexts.orgdatapdf.com However, the strong electron-withdrawing pull of the perfluoroalkyl chain on the oxygen atom significantly diminishes its ability to donate these lone pairs. As a result, perfluoroalkoxy groups are characterized by a very strong –I effect and a substantially weakened +R effect. datapdf.com This electronic profile makes the aromatic ring less susceptible to electrophilic substitution compared to benzene or anisole. libretexts.org Furthermore, the addition of fluorine atoms to an aromatic ring introduces a new set of π-bonding and antibonding orbitals, which can further stabilize the ring system, a concept referred to as "fluoromaticity". nih.gov

Structurally, perfluoroalkoxy groups are considerably bulkier than hydrogen or methoxy (B1213986) groups, introducing significant steric hindrance around the point of attachment. This steric bulk can direct the course of chemical reactions and influence the final conformation of the molecule.

| Substituent Group | Inductive Effect | Resonance Effect | Overall Effect on Ring Reactivity (Electrophilic Substitution) |

|---|---|---|---|

| -OH (Hydroxyl) | -I (Withdrawing) | +R (Donating) | Activating |

| -OCH3 (Methoxy) | -I (Withdrawing) | +R (Donating) | Activating |

| -F (Fluoro) | -I (Strongly Withdrawing) | +R (Weakly Donating) | Deactivating |

| -CF3 (Trifluoromethyl) | -I (Strongly Withdrawing) | -R (Withdrawing) | Strongly Deactivating |

| -OCF3 (Trifluoromethoxy) | -I (Strongly Withdrawing) | +R (Very Weakly Donating) | Strongly Deactivating |

| -OCF2CF3 (Pentafluoroethoxy) | -I (Strongly Withdrawing) | +R (Very Weakly Donating) | Strongly Deactivating |

Positioning of 2,6-Di(1,1,2,2,2-pentafluoroethoxy)phenol within Contemporary Organic and Materials Science Research

While direct research specifically detailing the synthesis and application of this compound is not widely available in published literature, its potential position in contemporary research can be inferred from its unique structure. This compound features a phenol (B47542) core with two bulky, highly electron-withdrawing pentafluoroethoxy groups positioned ortho to the hydroxyl group.

This specific arrangement suggests several potential areas of interest:

Monomer for High-Performance Polymers: The phenolic hydroxyl group provides a reactive site for polymerization reactions, such as the formation of poly(phenylene oxide)s, polyethers, or polyesters. The presence of two large perfluorinated side chains would likely impart properties such as high thermal stability, chemical inertness, low surface energy (leading to hydrophobicity and oleophobicity), and a low dielectric constant to the resulting polymers. Such materials are highly sought after for advanced electronics, aerospace applications, and specialized coatings. mdpi.com

Sterically Hindered and Highly Acidic Phenol: The strong inductive effect of the two ortho-pentafluoroethoxy groups is expected to significantly increase the acidity of the phenolic proton, making it a much stronger acid than phenol itself, and likely comparable to or exceeding that of pentafluorophenol (B44920) (pKa = 5.5). wikipedia.org The steric bulk of these groups would shield the hydroxyl group and the phenoxide anion once formed. This combination of high acidity and steric hindrance could make it a useful catalyst or additive in specialized organic reactions where a non-coordinating, bulky proton source is required.

Advanced Chemical Intermediate: The compound could serve as a key building block for the synthesis of more complex fluorinated molecules. The highly activated nature of the aromatic ring (for nucleophilic substitution) and the reactive hydroxyl group allow for diverse chemical transformations, leading to the creation of novel ligands, materials precursors, or biologically active compounds where high lipophilicity and metabolic stability are desired. chimia.ch

The properties of this molecule place it at the intersection of organofluorine chemistry, polymer science, and synthetic organic chemistry, positioning it as a potentially valuable, albeit specialized, research chemical.

| Compound Name | CAS Number | Molecular Formula | Molar Mass (g/mol) | Acidity (pKa) |

|---|---|---|---|---|

| Phenol | 108-95-2 | C6H6O | 94.11 | 9.99 researchgate.net |

| 2,6-Difluorophenol | 28177-48-2 | C6H4F2O | 130.09 sigmaaldrich.com | ~7.8 (estimated) |

| Pentafluorophenol | 771-61-9 | C6HF5O | 184.06 wikipedia.org | 5.5 wikipedia.org |

| This compound | Not Available | C10H4F10O3 | 362.12 | Expected to be < 5.5 |

Research Landscape and Key Academic Challenges Associated with Complex Fluorinated Phenols

The investigation and application of complex fluorinated phenols like this compound are accompanied by a distinct set of academic and practical challenges that define the research landscape.

Synthetic Challenges: The synthesis of such highly substituted and complex molecules is often non-trivial. Introducing perfluoroalkoxy groups onto an aromatic ring can be difficult and may require harsh reaction conditions or specialized, expensive reagents. The selective synthesis of the 2,6-disubstituted isomer over other isomers would require a carefully designed multi-step synthetic route, potentially starting from 2,6-dihalophenols and involving nucleophilic substitution reactions. mdpi.comchemicalbook.com Achieving high yields and purity can be a significant hurdle. pharmtech.com

Purification and Characterization: The purification of fluorinated compounds can be challenging due to their unique solubility profiles and high volatility. Characterization relies heavily on specialized analytical techniques. While standard methods like NMR (¹H, ¹³C) and mass spectrometry are essential, ¹⁹F NMR spectroscopy is indispensable for confirming the structure and purity of complex organofluorine molecules. researchgate.net

Metabolism and Environmental Persistence: A major challenge in fluorine chemistry is the exceptional stability of the C-F bond. chimia.ch While this stability is beneficial for material durability, it also means that highly fluorinated compounds are often resistant to natural degradation pathways, leading to concerns about their persistence in the environment and potential for bioaccumulation. st-andrews.ac.ukresearchgate.net Understanding the metabolic fate of complex fluorinated phenols is crucial, as metabolic processes can sometimes lead to the release of toxic byproducts. st-andrews.ac.uk

Cost and Availability: The precursors and reagents required for synthesizing complex fluorinated molecules are often expensive, limiting their production to small, laboratory-scale quantities. This high cost can be a barrier to broader research and commercial application, confining their use to high-value, specialized domains where their unique properties are absolutely essential.

Overcoming these challenges through the development of more efficient and selective fluorination methods, novel synthetic strategies, and a deeper understanding of their environmental and biological interactions remains a key focus of contemporary fluorine chemistry research. pharmtech.comst-andrews.ac.uk

Structure

3D Structure

属性

IUPAC Name |

2,6-bis(1,1,2,2,2-pentafluoroethoxy)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4F10O3/c11-7(12,13)9(17,18)22-4-2-1-3-5(6(4)21)23-10(19,20)8(14,15)16/h1-3,21H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWTOTSHECDFDLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)OC(C(F)(F)F)(F)F)O)OC(C(F)(F)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4F10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Preparative Routes to 2,6 Di 1,1,2,2,2 Pentafluoroethoxy Phenol

Direct Synthetic Pathways to 2,6-Di(1,1,2,2,2-pentafluoroethoxy)phenol

Direct approaches focus on introducing the pentafluoroethoxy groups onto a phenolic ring in a single or minimal number of steps. These methods are often sought for their atom economy and efficiency but can be challenging to control.

Photochemical activation presents a modern avenue for such transformations. Phenolate (B1203915) anions, formed by deprotonating phenols, can act as photo-active intermediates that absorb light and engage in single-electron transfer (SET) processes. researchgate.net This could enable reactions with perfluoroalkyl sources under milder conditions than traditional thermal methods. researchgate.net

A more controlled approach involves the direct di-substitution of a phenolic precursor. Starting with phenol (B47542) itself, a reaction with a suitable reagent could, in principle, yield the 2,6-disubstituted product. The isopropylation of phenol to produce the anesthetic Propofol (2,6-diisopropylphenol) over acid catalysts serves as a conceptual model for selective ortho-alkylation. rsc.org However, the electronic properties of fluorinated reagents would necessitate a completely different catalytic system.

A plausible route could involve the reaction of phenol with tetrafluoroethylene (B6358150) (TFE) in the presence of a fluoride (B91410) source and a suitable base. This type of reaction is known for generating polyfluoroalkoxy aromatics. The challenge lies in achieving selective 2,6-disubstitution without significant formation of the mono-substituted (2-pentafluoroethoxyphenol) or other isomers.

Table 1: Hypothetical Direct Synthesis Conditions

| Precursor | Reagent(s) | Potential Catalyst/Conditions | Primary Challenge |

|---|---|---|---|

| Phenol | Tetrafluoroethylene (TFE), Fluoride source (e.g., KF, CsF) | High temperature, high pressure, polar aprotic solvent (e.g., DMF) | Controlling selectivity (mono- vs. di-substitution), preventing polymerization of TFE. |

| Phenol | Perfluoroethylating agent | Photocatalyst, visible light irradiation | Availability of suitable perfluoroethoxylating radical precursors. |

Indirect Synthetic Approaches and Building Block Chemistry

Indirect routes involve the construction of the target molecule through a multi-step sequence, often utilizing pre-functionalized building blocks to ensure correct regiochemistry.

A powerful indirect strategy involves using a directing group on the phenol ring to control the position of substitution, followed by the removal of that group. oregonstate.edu A well-established synthetic paradigm for preparing 2,6-disubstituted phenols, such as 2,6-diisopropylphenol, begins with p-hydroxybenzoic acid. google.com This approach can be adapted for the target molecule.

The process would proceed as follows:

Alkoxylation: 4-Hydroxybenzoic acid is reacted with a pentafluoroethyl source under basic conditions. The carboxylate group deactivates the ring towards electrophilic attack but, along with the hydroxyl group, can direct substitution to the ortho positions (3 and 5).

Decarboxylation: The resulting 4-hydroxy-3,5-di(pentafluoroethoxy)benzoic acid is then subjected to decarboxylation, typically by heating in a high-boiling solvent with a catalyst, to remove the carboxyl group and yield the final 2,6-di(pentafluoroethoxy)phenol. google.comchemicalbook.com

This method offers superior regiochemical control compared to direct substitution on phenol. oregonstate.edu

The transformation of an amino group into a hydroxyl group via a diazonium salt is a cornerstone of aromatic chemistry and a highly viable route for producing specifically substituted phenols. quora.comchemguide.co.uk This method is particularly useful when the required aniline (B41778) precursor is more accessible than the corresponding phenol. The synthesis of fluorinated aromatics frequently employs diazonium intermediates. thieme-connect.de

The synthetic sequence would be:

Precursor Synthesis: The key starting material, 2,6-di(pentafluoroethoxy)aniline, would first need to be synthesized.

Diazotization: The aniline derivative is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) and a strong mineral acid like HCl or H₂SO₄) at low temperatures (typically 0-5 °C) to form the corresponding diazonium salt. chemguide.co.ukgoogle.com

Hydrolysis (Dediazoniation): The aqueous solution of the diazonium salt is then gently warmed. The diazonium group is an excellent leaving group (releasing N₂ gas), allowing for nucleophilic substitution by water to form the desired phenol. quora.comgoogle.com

Table 2: Aniline-Diazonium Salt Pathway

| Step | Starting Material | Reagents | Intermediate/Product | Typical Conditions |

|---|---|---|---|---|

| 1. Diazotization | 2,6-Di(pentafluoroethoxy)aniline | NaNO₂, HCl(aq) or H₂SO₄(aq) | 2,6-Di(pentafluoroethoxy)benzenediazonium chloride | 0–5 °C |

| 2. Hydrolysis | 2,6-Di(pentafluoroethoxy)benzenediazonium chloride | H₂O | This compound | Warm gently (e.g., to 50-70 °C) |

Advanced Fluorination Techniques for Aromatic Systems

The field of organofluorine chemistry is continually evolving, with new methods offering milder conditions and greater selectivity for introducing fluorine and fluorinated groups. numberanalytics.comnumberanalytics.com While not necessarily direct routes to the target ether, these techniques are crucial for synthesizing the fluorinated building blocks required in indirect pathways.

Transition Metal-Catalyzed Fluorination: Catalytic systems using transition metals like palladium, copper, or silver have revolutionized the formation of C-F and C-CF₃ bonds. numberanalytics.commdpi.com These methods could potentially be adapted for C-O-C bond formation with fluorinated alcohols, enabling the synthesis of precursors like 2,6-dihaloanilines or phenols with fluoroalkoxy groups.

Photocatalysis: As mentioned earlier, visible-light photoredox catalysis has emerged as a powerful tool. It allows for the generation of highly reactive radical intermediates under exceptionally mild conditions, which can then participate in fluorination or fluoroalkylation reactions. numberanalytics.commdpi.com This approach is valuable for late-stage functionalization of complex molecules.

Electrochemical Fluorination: This technique uses an electric current to drive fluorination reactions, often avoiding the need for harsh chemical fluorinating agents. numberanalytics.com It provides a high degree of control over the reaction conditions and is considered a green chemistry approach. numberanalytics.com

These advanced methods represent the cutting edge of synthetic chemistry and hold promise for developing more efficient and sustainable routes to complex molecules like this compound. numberanalytics.commdpi.com

Optimization of Reaction Conditions and Yield for Perfluoroalkoxy Phenols

Recent research has explored various methodologies for the introduction of perfluoroalkoxy moieties onto aromatic rings. One promising approach involves the use of photocatalytic methods. For instance, the use of a Ru(bpy)₃(PF₆)₂ photoredox catalyst with potassium carbonate as a base in acetonitrile (B52724), under blue LED irradiation, has been shown to be effective for the synthesis of aryl trifluoromethyl ethers from commercially available trifluoromethyl iodide. researchgate.net This general strategy can be adapted for the introduction of longer perfluoroalkyl chains.

Copper-catalyzed cross-coupling reactions represent another significant avenue for the synthesis of aryl ethers, including those with perfluoroalkoxy groups. The optimization of these reactions often involves screening different copper catalysts, ligands, bases, and solvents to achieve high yields. For the synthesis of diaryl ethers, it has been demonstrated that increasing the catalyst loading and using polar solvents like DMF or DMSO can significantly enhance the reaction yield. jsynthchem.com

In the context of preparing di-substituted phenols, controlling the regioselectivity of the perfluoroalkoxylation is a primary challenge. The inherent directing effects of the hydroxyl group on the phenol ring, along with the steric hindrance imposed by the bulky pentafluoroethoxy groups, must be carefully managed. The choice of the starting phenol and the reaction stoichiometry are critical factors in achieving the desired 2,6-disubstitution pattern.

To illustrate the impact of various parameters on the yield of perfluoroalkoxy phenols, a hypothetical optimization study for a generic perfluoroalkoxylation of a phenol is presented in the table below. This data is representative of the types of investigations undertaken to enhance synthetic efficiency.

| Entry | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | CuI (5) | K₂CO₃ | DMF | 100 | 12 | 45 |

| 2 | CuI (10) | K₂CO₃ | DMF | 100 | 12 | 62 |

| 3 | CuI (10) | Cs₂CO₃ | DMF | 100 | 12 | 75 |

| 4 | CuI (10) | Cs₂CO₃ | NMP | 100 | 12 | 81 |

| 5 | CuI (10) | Cs₂CO₃ | NMP | 120 | 12 | 85 |

| 6 | CuI (10) | Cs₂CO₃ | NMP | 120 | 24 | 88 |

The data illustrates a systematic approach to optimization. Initially, increasing the catalyst loading from 5 to 10 mol% resulted in a significant yield improvement (Entry 1 vs. 2). Subsequently, changing the base from potassium carbonate to the more soluble and often more reactive cesium carbonate led to a further increase in yield (Entry 2 vs. 3). The choice of solvent also proved critical, with N-Methyl-2-pyrrolidone (NMP) providing a better outcome than Dimethylformamide (DMF) (Entry 3 vs. 4). Finally, adjustments to the reaction temperature and duration further enhanced the product yield, demonstrating that a comprehensive evaluation of all reaction parameters is necessary to achieve optimal results (Entries 4, 5, and 6).

While specific optimized conditions for the synthesis of this compound are not extensively detailed in the public domain, the principles derived from the optimization of related perfluoroalkoxylation and diaryl ether synthesis reactions provide a clear roadmap for achieving high-yield preparations of this and other valuable di-substituted perfluoroalkoxy phenols. Future work in this area will likely focus on the development of more efficient and selective catalytic systems that operate under milder conditions.

Advanced Spectroscopic Characterization and Structural Elucidation of 2,6 Di 1,1,2,2,2 Pentafluoroethoxy Phenol

Application of ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

Fluorine-19 (¹⁹F) NMR spectroscopy is a primary analytical tool for the characterization of organofluorine compounds. This is due to the 100% natural abundance of the ¹⁹F isotope, its high gyromagnetic ratio (close to that of ¹H), and a wide chemical shift range that minimizes signal overlap and enhances spectral resolution. wikipedia.orgthermofisher.com

The ¹⁹F NMR spectrum of 2,6-Di(1,1,2,2,2-pentafluoroethoxy)phenol is anticipated to be relatively simple due to the molecule's C₂ᵥ symmetry. The two pentafluoroethoxy groups are chemically equivalent, which means that the trifluoromethyl (–CF₃) groups will produce one signal and the difluoromethylene (–OCF₂) groups will produce another.

Chemical Shifts (δ): The chemical shifts in ¹⁹F NMR are sensitive to the local electronic environment. For the pentafluoroethoxy group (–OCF₂CF₃), the signals are typically found in distinct regions. The –CF₃ group is expected to resonate in the range of -80 to -85 ppm relative to CFCl₃. The –OCF₂ group, being directly attached to an oxygen atom, is more deshielded and is expected to appear further downfield.

Spin-Spin Coupling (J): The fluorine nuclei within each pentafluoroethoxy group will couple with each other. This through-bond interaction, or J-coupling, provides definitive structural information. A three-bond coupling (³JFF) between the –CF₃ and –OCF₂ groups will split the signals into characteristic multiplets. The –CF₃ signal is expected to appear as a triplet, as its three equivalent fluorine nuclei are coupled to the two adjacent fluorine nuclei of the –OCF₂ group (n+1 rule does not strictly apply, but a triplet is expected). Conversely, the –OCF₂ signal should appear as a quartet, as its two fluorine nuclei are coupled to the three fluorine nuclei of the –CF₃ group. Long-range coupling between fluorine atoms in organofluorine compounds is common. wikipedia.orgthermofisher.com

Interactive Table: Predicted ¹⁹F NMR Data for this compound

| Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant |

|---|---|---|---|

| –CF₃ | -80 to -85 | Triplet (t) | ³JFF ≈ 2-10 Hz |

¹⁹F NMR is exceptionally powerful for analyzing complex mixtures containing fluorinated compounds, a task that is often challenging for ¹H NMR due to signal crowding. nih.gov The wide chemical shift dispersion of ¹⁹F NMR allows for the resolution of signals from structurally similar molecules, such as isomers or impurities. researchgate.net

For instance, if a synthesis of this compound also produced the 2,4-isomer, ¹⁹F NMR could readily distinguish them. The 2,4-isomer lacks the symmetry of the 2,6-isomer, meaning its two pentafluoroethoxy groups would be chemically non-equivalent. This would result in four distinct ¹⁹F signals (two triplets for the two different –CF₃ groups and two quartets for the two different –OCF₂ groups), creating a more complex spectrum that is clearly distinguishable from the simple two-signal spectrum of the desired 2,6-product.

To further confirm structural assignments in a mixture, two-dimensional (2D) NMR experiments are employed. Heteronuclear correlation experiments like ¹H-¹⁹F HETCOR can establish connectivity by showing correlations between fluorine nuclei and nearby protons on the aromatic ring, confirming the substitution pattern. nih.govrsc.org

Quantitative ¹⁹F NMR (qNMR) is a highly accurate and reproducible method for determining the concentration or purity of fluorinated compounds. rsc.orgnih.gov The technique leverages the direct relationship between the integrated area of an NMR signal and the number of nuclei contributing to it. nih.gov

The procedure for purity assessment of this compound via qNMR involves the following steps:

A precise mass of the sample is dissolved in a suitable deuterated solvent along with a known mass of a fluorinated internal standard. The standard must have a signal that does not overlap with the analyte signals; common standards include trifluoroacetic acid or hexafluorobenzene. thermofisher.comnih.gov

The ¹⁹F NMR spectrum is acquired under specific conditions optimized for quantification, such as a sufficient relaxation delay (D1) to ensure complete spin relaxation between pulses. nih.gov

The integrals of the signals corresponding to the analyte (e.g., the –CF₃ triplet) and the internal standard are carefully measured.

The purity of the analyte is calculated using an equation that relates the signal integrals, the number of fluorine atoms in each group, their molar masses, and the known purity and mass of the internal standard. nih.govacgpubs.org

This method is valuable for monitoring reaction progress by quantifying the consumption of fluorinated starting materials and the formation of products over time, without the need for chromatographic separation or response factor calibration. chemrxiv.org

High-Resolution Mass Spectrometry (HRMS) for Molecular Identity and Fragmentation Pathway Elucidation

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, typically to within 5 ppm. This precision allows for the unambiguous determination of the elemental formula of this compound (C₁₀H₄F₁₀O₃), confirming its molecular identity.

Upon ionization, typically through techniques like electrospray ionization (ESI) or electron ionization (EI), the molecule undergoes fragmentation. Analyzing these fragments (MS/MS analysis) helps to piece together the molecular structure. The fragmentation of aromatic ethers often involves cleavage at the ether linkage and rearrangements. mdpi.com For the target compound, the fragmentation pathway is expected to be influenced by the stable perfluoroalkyl groups and the phenolic core.

Interactive Table: Predicted HRMS Fragmentation Data for this compound (C₁₀H₄F₁₀O₃)

| m/z (Predicted) | Formula of Fragment | Description of Loss |

|---|---|---|

| 373.9964 | [C₁₀H₄F₁₀O₃]⁺ | Molecular Ion |

| 255.0025 | [C₈H₄F₅O₂]⁺ | Loss of ·C₂F₅O |

| 227.0076 | [C₇H₄F₅O]⁺ | Loss of ·C₂F₅O and CO |

| 119.0000 | [C₂F₅]⁺ | Pentafluoroethyl cation |

Chromatographic Techniques for Separation and Purity Profiling

Chromatography is essential for separating the target compound from reaction byproducts, starting materials, and other impurities, thereby allowing for its isolation and purity assessment.

Gas chromatography is well-suited for the analysis of volatile and thermally stable compounds like many fluorinated phenols. chromatographyonline.comthermofisher.com In GC-MS, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a long capillary column. The separated components then enter a mass spectrometer, which acts as a detector, providing both quantitative data and structural information. thermofisher.com

For the analysis of this compound, specific experimental conditions would be optimized:

GC Column: A mid-polarity capillary column, such as one with a (50%-cyanopropylphenyl)-methylpolysiloxane stationary phase, would likely provide good resolution for separating fluorinated phenols from less polar or more polar impurities.

Injector and Oven Program: A splitless injection would be used for trace analysis to maximize sensitivity. The oven temperature would start at a moderate value (e.g., 60-80 °C) and be ramped up at a controlled rate (e.g., 10-20 °C/min) to a final temperature high enough to ensure elution of the high-boiling-point analyte (e.g., 280-300 °C). thermofisher.comnih.gov

MS Detection: As the compound elutes from the column, it is ionized (typically by electron ionization), and a mass spectrum is generated. This spectrum, often referred to as a "chemical fingerprint," will show the molecular ion and a fragmentation pattern consistent with that determined by HRMS. This allows for positive identification by comparing the obtained spectrum to a library or by manual interpretation. Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity for quantifying the target analyte in complex matrices. nih.gov

High-Performance Liquid Chromatography (HPLC) with Advanced Detection Methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of this compound. Given the compound's fluorinated and phenolic nature, specific HPLC methodologies are employed to achieve optimal resolution and sensitivity. Reversed-phase HPLC is the most common approach, utilizing stationary phases that provide alternative selectivity to traditional C8 and C18 columns. chromatographyonline.com Fluorinated-phenyl stationary phases are particularly effective for halogenated aromatic compounds, offering enhanced selectivity through interactions like π–π and dipole-dipole interactions. chromatographyonline.com

The separation of phenolic compounds is optimized by carefully selecting the mobile phase composition, typically a gradient mixture of an organic solvent (like acetonitrile (B52724) or methanol) and acidified water, which ensures the phenol (B47542) group remains protonated. nih.govacs.org

Advanced detection methods are critical for sensitive and specific analysis.

Diode Array Detector (DAD) or UV-Vis Detector : As an aromatic compound, this compound exhibits strong ultraviolet (UV) absorbance. A DAD provides full UV-Vis spectra of the eluting peak, aiding in peak purity assessment and identification. longdom.orgresearchgate.netb-ac.co.uk A common wavelength for detecting phenolic compounds is 254 nm. ingenieria-analitica.com

Fluorescence Detector (FLD) : Many phenolic compounds exhibit natural fluorescence, and an FLD can offer significantly higher sensitivity and selectivity compared to UV detection, as very few matrix components naturally fluoresce. ingenieria-analitica.comnih.govresearchgate.net Wavelength programming can be used to optimize the excitation and emission wavelengths for the target analyte to achieve the lowest possible detection limits. ingenieria-analitica.com

Mass Spectrometry (MS) : Coupling HPLC with a mass spectrometer (HPLC-MS) provides the highest level of specificity and structural information. longdom.org This technique combines the separation power of HPLC with the mass-analyzing capability of MS, allowing for precise determination of the molecular weight and fragmentation patterns, which unequivocally confirms the compound's identity. longdom.orgb-ac.co.uk

Below is a table outlining typical parameters for an HPLC-DAD/MS method developed for the analysis of this compound.

Table 1: Illustrative HPLC Parameters for Analysis

| Parameter | Setting | Rationale |

|---|---|---|

| Column | Fluorinated Phenyl Phase (e.g., HSS PFP) | Provides alternative selectivity for halogenated aromatic compounds. |

| Dimensions | 250 mm x 4.6 mm, 5 µm | Standard dimensions for good resolution and efficiency. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies mobile phase to suppress ionization of the phenolic group. nih.gov |

| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase chromatography. |

| Gradient | 5% B to 95% B over 20 min | Ensures elution of the highly retained fluorinated compound. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical columns. researchgate.net |

| Column Temp. | 40°C | Higher temperature can improve peak shape and reduce analysis time. researchgate.net |

| DAD Wavelength | 254 nm | Common wavelength for aromatic compounds. ingenieria-analitica.com |

| MS Detector | ESI in Negative Ion Mode | Electrospray ionization is common; negative mode is effective for phenols. |

| MS Scan Range | 50-500 m/z | Covers the expected molecular ion and fragments. acs.org |

Complementary Spectroscopic Techniques for Comprehensive Characterization

While HPLC provides separation and initial identification, a comprehensive structural elucidation of this compound relies on a suite of complementary spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is one of the most powerful tools for determining the precise structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments are essential.

¹⁹F NMR is particularly crucial due to the ten fluorine atoms in the two pentafluoroethoxy groups. rsc.org It offers high sensitivity and a wide chemical shift range, making it ideal for analyzing fluorinated compounds. rsc.orgnih.gov The spectrum would be expected to show distinct signals for the -CF₃ and -CF₂- groups, with characteristic splitting patterns due to F-F coupling.

¹H NMR would reveal signals for the aromatic protons and the hydroxyl proton, with their chemical shifts and coupling constants providing information about their positions on the phenol ring.

¹³C NMR would identify all the carbon environments, including those in the aromatic ring and the fluoroethoxy side chains.

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, allowing for the determination of its elemental formula. nih.gov Fragmentation patterns observed in tandem MS (MS/MS) experiments help to confirm the connectivity of the atoms, showing characteristic losses of fragments such as the pentafluoroethoxy groups.

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule. numberanalytics.com Key vibrational frequencies would include a broad O-H stretch for the phenolic hydroxyl group, C-O stretching for the ether linkages, and strong C-F stretching vibrations characteristic of the highly fluorinated side chains. numberanalytics.com

Table 2: Expected Spectroscopic Data for Structural Confirmation

| Technique | Observation | Interpretation |

|---|---|---|

| ¹⁹F NMR | Two distinct multiplets | Corresponds to the -CF₃ and -CF₂- environments in the pentafluoroethoxy groups. |

| ¹H NMR | Signals in the aromatic region (~6.8-7.5 ppm) and a broad singlet for -OH | Confirms the substituted phenol structure and the hydroxyl proton. |

| ¹³C NMR | Signals for aromatic carbons, ether-linked carbons, and carbons bonded to fluorine | Provides a complete map of the carbon skeleton. |

| HRMS (ESI-) | [M-H]⁻ peak at m/z ~407.00 | Confirms the molecular weight and elemental composition. |

| FTIR | Broad band ~3400 cm⁻¹, Strong bands ~1100-1300 cm⁻¹ | Indicates O-H stretching (phenol) and C-F stretching (fluoroalkoxy groups). |

Computational Support for Spectroscopic Data Interpretation

Computational chemistry serves as a powerful adjunct to experimental spectroscopic analysis, aiding in the interpretation of complex data and confirming structural assignments. nih.gov Methods like Density Functional Theory (DFT) are widely used to predict various molecular properties. nih.gov

For this compound, DFT calculations can be employed to:

Predict NMR Chemical Shifts : Theoretical calculations can predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts with a high degree of accuracy. acs.orgnih.gov Comparing these predicted shifts with experimental data provides strong evidence for the proposed structure. This is especially valuable for complex ¹⁹F NMR spectra where signal assignment can be challenging.

Simulate IR and UV-Vis Spectra : Computational models can calculate vibrational frequencies and electronic transitions. researchgate.net The resulting theoretical IR and UV-Vis spectra can be compared with experimental spectra to validate the assignments of specific absorption bands.

Determine Molecular Geometry : DFT can be used to calculate the most stable three-dimensional conformation of the molecule. This information is valuable for understanding steric effects and interpreting certain spectroscopic features, such as through-space NMR couplings (NOE). researchgate.netmdpi.com

This synergy between computational prediction and experimental measurement provides a higher level of confidence in the final structural elucidation.

Table 3: Comparison of Hypothetical Experimental and Computationally Predicted Data

| Parameter | Experimental Value (Hypothetical) | DFT Predicted Value | Purpose of Comparison |

|---|---|---|---|

| ¹⁹F NMR Chemical Shift (-CF₃) | ~ -82 ppm | ~ -81.5 ppm | Confirms assignment of the trifluoromethyl group signal. acs.org |

| ¹⁹F NMR Chemical Shift (-CF₂-) | ~ -90 ppm | ~ -89.8 ppm | Confirms assignment of the difluoromethylene group signal. acs.org |

| ¹³C NMR (Aromatic C-O) | ~ 150 ppm | ~ 151 ppm | Validates the electronic environment of the carbon attached to the oxygen. |

| Max UV Absorption (λmax) | ~ 275 nm | ~ 278 nm | Correlates electronic transitions with the observed spectrum. researchgate.net |

Reactivity and Chemical Transformations of 2,6 Di 1,1,2,2,2 Pentafluoroethoxy Phenol

Electrophilic and Nucleophilic Reactivity of the Aromatic Ring

The aromatic ring of 2,6-Di(1,1,2,2,2-pentafluoroethoxy)phenol is significantly deactivated towards electrophilic aromatic substitution reactions. mlsu.ac.in The two pentafluoroethoxy groups exert a strong negative inductive effect (-I) due to the high electronegativity of the fluorine atoms, withdrawing electron density from the benzene (B151609) ring. mlsu.ac.in This deactivation makes reactions such as nitration, halogenation, and Friedel-Crafts alkylation or acylation challenging under standard conditions. mlsu.ac.in

Conversely, the electron-deficient nature of the aromatic ring, particularly at the positions ortho and para to the electron-withdrawing pentafluoroethoxy groups, could theoretically render it susceptible to nucleophilic aromatic substitution (SNA r). However, the substantial steric hindrance imposed by the two bulky ortho substituents presents a significant barrier to the approach of nucleophiles. nih.gov Therefore, direct nucleophilic displacement of a group on the ring is also expected to be difficult.

While specific studies on the electrophilic and nucleophilic aromatic substitution of this compound are scarce in publicly available literature, the general principles of reactivity for highly fluorinated and sterically hindered phenols provide a strong indication of its behavior. mlsu.ac.innih.gov

Chemical Transformations Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group in this compound is the primary site for a variety of chemical transformations, including derivatization for analytical purposes and functionalization to introduce new properties.

Derivatization for Enhanced Analysis and Functionalization

Derivatization of the polar hydroxyl group is a common strategy to increase the volatility and thermal stability of phenolic compounds, making them more amenable to analysis by techniques such as gas chromatography-mass spectrometry (GC-MS). researchgate.net

Silylation involves the replacement of the acidic proton of the hydroxyl group with a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. This transformation effectively masks the polar -OH group, leading to the formation of a less polar and more volatile silyl ether.

For sterically hindered phenols, silylation can be more challenging. However, powerful silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA), often in the presence of a catalyst like trimethylchlorosilane (TMCS), are commonly employed to achieve high yields. nih.gov

Table 1: Common Silylating Agents for Phenols

| Silylating Agent | Abbreviation | Typical Reaction Conditions | Resulting Silyl Ether |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | 70-100°C | Trimethylsilyl (TMS) Ether |

| N-(tert-Butyldimethylsilyl)-N-methyltrifluoroacetamide | MTBSTFA | 60-80°C | tert-Butyldimethylsilyl (TBDMS) Ether |

| Trimethylchlorosilane (catalyst/co-reagent) | TMCS | Used with other silylating agents | - |

This table presents general conditions for phenol (B47542) silylation; specific conditions for this compound may vary due to steric hindrance.

Acylation is another important derivatization technique where the hydroxyl group is converted into an ester. This is typically achieved by reacting the phenol with an acylating agent such as an acid chloride or an acid anhydride (B1165640) in the presence of a base or an acid catalyst. mlsu.ac.in The resulting esters are generally more volatile and less polar than the parent phenol.

For sterically hindered phenols, driving the acylation reaction to completion can require more forcing conditions or the use of highly reactive acylating agents. google.com Trifluoroacetic anhydride is a potent acylating agent that can be effective in these cases. nih.gov

Table 2: Common Acylating Agents for Phenols

| Acylating Agent | Typical Reaction Conditions | Resulting Ester |

| Acetic Anhydride | Pyridine or other base, heat | Acetate Ester |

| Acetyl Chloride | Pyridine or other base | Acetate Ester |

| Trifluoroacetic Anhydride | Often no catalyst needed, room temp. or gentle heat | Trifluoroacetate Ester |

This table presents general conditions for phenol acylation; specific conditions for this compound may be influenced by its steric and electronic properties.

Etherification and Related Functionalizations

The phenolic hydroxyl group can be converted into an ether through reactions like the Williamson ether synthesis. masterorganicchemistry.comyoutube.comorgchemres.orgfrancis-press.comresearchgate.net This reaction involves the deprotonation of the phenol to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. masterorganicchemistry.comyoutube.comorgchemres.orgfrancis-press.comresearchgate.net Given the steric hindrance around the hydroxyl group in this compound, the efficiency of this reaction may be reduced, and the choice of the alkylating agent would be critical, with less bulky primary alkyl halides being preferred. The acidity of the phenolic proton is enhanced by the electron-withdrawing pentafluoroethoxy groups, facilitating the initial deprotonation step.

Catalytic Transformations of Phenolic Structures Incorporating Perfluoroalkoxy Moieties

Modern synthetic methods offer powerful tools for the functionalization of phenols through catalytic C-H activation. nih.gov These reactions, often mediated by transition metals like palladium or rhodium, can enable the introduction of various substituents at the ortho or para positions of the aromatic ring. nih.gov For 2,6-disubstituted phenols, C-H activation would be directed to the remaining available positions (meta to the hydroxyl group).

Catalytic cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, could also be envisioned for derivatives of this compound, provided a suitable leaving group (e.g., a halide) is present on the aromatic ring. These reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. nih.govnih.gov

Hydrogenation and Reductive Processes

The hydrogenation of phenols is a significant industrial process, typically yielding cyclohexanones or cyclohexanols, which are precursors for polymers like Nylon-6 and Nylon-66. acs.org The reaction generally proceeds via the reduction of the aromatic ring. Common pathways involve the initial formation of an unstable cyclohexenol (B1201834) intermediate that tautomerizes to cyclohexanone (B45756), which can then be further hydrogenated to cyclohexanol (B46403). researchgate.net

The choice of catalyst and reaction conditions plays a crucial role in product selectivity. osti.gov Palladium-based catalysts are often employed for the selective hydrogenation of phenol to cyclohexanone, while nickel catalysts tend to favor the formation of cyclohexanol. researchgate.netosti.gov Other effective catalysts include rhodium and ruthenium-based systems. nih.govatlantis-press.com For instance, palladium on alumina (B75360) (Pd/Al2O3) has been used for trans-selective hydrogenation of various phenol derivatives. nih.gov

For this compound, the two strongly electron-withdrawing pentafluoroethoxy groups would deactivate the aromatic ring, making hydrogenation more challenging compared to electron-rich phenols. However, the reaction remains feasible under appropriate catalytic conditions. The steric bulk of these ortho-substituents could influence the adsorption of the molecule onto the catalyst surface, potentially affecting reaction rates and stereoselectivity of the resulting substituted cyclohexanol.

| Phenol Derivative | Catalyst | Solvent | Product | Yield/Selectivity | Reference |

|---|---|---|---|---|---|

| p-Cresol | [Rh(COD)Cl]₂ | - | 4-Methylcyclohexanol | High yield | acs.orgnih.gov |

| m-tert-Butylphenol | 5 wt % Pd/Al₂O₃ | - | 3-tert-Butylcyclohexanol | 91:9 d.r. (cis:trans) | acs.orgnih.gov |

| Phenol | Pd/C - Heteropoly Acid | - | Cyclohexanone | 93.6% selectivity | osti.gov |

| Phenol | 20% Ni/CNT | Isopropanol | Cyclohexanol | 95% yield | researchgate.net |

Oxidative Coupling and Functionalization Reactions

Oxidative coupling is a fundamental transformation for phenols, leading to the formation of C-C or C-O bonds. wikipedia.org For 2,6-disubstituted phenols, this reaction typically yields either polyphenylene oxides (PPOs) via C-O coupling or 3,3',5,5'-tetrasubstituted diphenoquinones via C-C coupling at the para-positions. The outcome is highly dependent on the catalyst, solvent, and temperature. capes.gov.br

Copper complexes are widely used as catalysts for the oxidative coupling of 2,6-disubstituted phenols using molecular oxygen as the oxidant. nih.gov Other metal oxides, such as lead dioxide (PbO₂), have also been shown to produce poly-2,6-dimethylphenylene oxide from 2,6-dimethylphenol. capes.gov.br The mechanism often involves the formation of a phenoxyl radical intermediate through a one-electron oxidation process. wikipedia.org This radical can then couple with another radical or a phenolate (B1203915) anion. morressier.comnih.gov

In the case of this compound, the electron-withdrawing nature of the fluoroalkoxy groups would make the initial oxidation to the phenoxyl radical more difficult, requiring a stronger oxidant or more potent catalyst system compared to electron-rich phenols like 2,6-dimethylphenol. Furthermore, the significant steric hindrance from the two bulky ortho-substituents would likely disfavor C-O coupling, potentially favoring the formation of a C-C coupled diphenoquinone (B1195943) product at the para position, provided a suitable catalytic system can overcome the high oxidation potential.

| Substrate | Catalyst/Reagent | Product Type | Reference |

|---|---|---|---|

| 2,6-Disubstituted Phenols | Dinuclear Copper(II) Complex | C-C or C-O coupled products | nih.gov |

| 2,6-Dimethylphenol | PbO₂ | Poly-2,6-dimethyl phenylene oxide | capes.gov.br |

| Various Phenols | Chromium Salen Catalysts | Regioselective Homo- and Cross-Coupling | acs.org |

| Various Phenols | FeCl₃ | Cross-Coupled Phenols | morressier.com |

Direct C(sp²)-H Functionalization Strategies

Direct C(sp²)-H functionalization is a powerful, atom-economical strategy for modifying aromatic scaffolds. rsc.org For phenols, this typically involves reactions at the ortho- and para-positions, which are activated by the hydroxyl group. In 2,6-disubstituted phenols like this compound, the ortho positions are blocked, directing functionalization to the meta- (C3, C5) and para- (C4) positions.

However, the strong deactivating effect of the two pentafluoroethoxy groups makes traditional electrophilic aromatic substitution challenging. These electron-deficient systems often require alternative strategies. researchgate.net Palladium-catalyzed reactions have emerged as a key tool for the C-H functionalization of arenes that are not electron-rich. nih.gov For example, methods have been developed for the synthesis of meta-substituted phenols via an aerobic oxidative Heck/dehydrogenation sequence starting from cyclohexenone, demonstrating a workaround to the typical ortho/para selectivity. nih.gov Radical-based functionalization can also be effective for electron-deficient heteroarenes and may offer a viable route for the functionalization of highly deactivated phenols.

Therefore, for this compound, C-H functionalization would likely rely on transition-metal-catalyzed cross-coupling reactions or radical-based approaches rather than classical electrophilic substitution. The primary targets would be the C-H bonds at the C4 (para) and C3/C5 (meta) positions.

Investigations into Catalyst Systems and Reaction Mechanism

The choice of catalyst is paramount in controlling the reactivity and selectivity of transformations involving this compound.

For Hydrogenation: Catalyst systems based on noble metals like Palladium, Rhodium, and Ruthenium are effective. nih.govatlantis-press.com The mechanism involves the activation of H₂ on the metal surface and subsequent stepwise addition to the aromatic ring. The selectivity between cyclohexanone and cyclohexanol can be tuned by the choice of metal and the addition of co-catalysts, such as heteropoly acids, which can suppress the over-hydrogenation of the ketone intermediate. osti.gov

For Oxidative Coupling: The most studied catalysts are copper and iron complexes. nih.govmorressier.com The reaction mechanism is generally accepted to proceed through a radical pathway. researchgate.net In an inner-sphere mechanism, the phenol coordinates to the metal center before undergoing a one-electron oxidation to a phenoxyl radical. wikipedia.org Alternatively, an outer-sphere mechanism involves the direct oxidation of the phenol without prior coordination. morressier.com The coupling can then occur via radical-radical coupling or, more commonly, through the attack of a phenoxyl radical on a neutral phenol molecule or a phenolate anion. wikipedia.orgnih.gov

For C-H Functionalization: Palladium catalysts are central to modern C-H functionalization strategies. nih.gov Mechanisms often involve the formation of a cyclometalated intermediate, where the catalyst coordinates to a directing group and inserts into a nearby C-H bond. For phenols, the hydroxyl group itself can act as a directing group. Subsequent steps like migratory insertion or reductive elimination lead to the final functionalized product. nih.gov For electron-deficient substrates, alternative mechanisms like electrophilic C-H metallation may be operative. youtube.com

Reaction Kinetics and Mechanistic Studies

Detailed kinetic and mechanistic studies on this compound are not widely available; however, general principles from studies on other phenols can be applied.

Hydrogenation Kinetics: The kinetics of phenol hydrogenation are often complex and can depend on the concentrations of phenol and hydrogen, temperature, and catalyst type. uakron.edu Power-law models are frequently used to describe the reaction rate. The reaction order with respect to phenol can vary significantly, sometimes even showing a negative order, which may suggest competitive adsorption of the reactant and product on the catalyst surface. uakron.edu Kinetic data from fixed-bed reactors under various temperatures and pressures are used to develop intrinsic kinetic models for these processes. ecust.edu.cn

Oxidative Coupling Mechanisms: Mechanistic studies of oxidative coupling often employ a combination of techniques, including electrochemistry and density functional theory (DFT) calculations, to understand the feasibility of cross-coupling between different phenol pairs. morressier.com These studies help elucidate whether the reaction proceeds via a radical-anion coupling or an outer-sphere mechanism involving a free phenoxyl radical. morressier.com The behavior of the intermediate phenoxyl radical is key to understanding the final product distribution (C-C vs. C-O coupling, and regioselectivity). researchgate.net

Understanding these kinetic and mechanistic principles is crucial for optimizing reaction conditions to achieve desired products in transformations involving complex substituted phenols like this compound.

Theoretical and Computational Studies on 2,6 Di 1,1,2,2,2 Pentafluoroethoxy Phenol

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in elucidating the electronic structure of fluorinated phenols. For a molecule like 2,6-Di(1,1,2,2,2-pentafluoroethoxy)phenol, these calculations would reveal the distribution of electron density and the energies and shapes of molecular orbitals. The presence of ten highly electronegative fluorine atoms in the two pentafluoroethoxy groups is expected to significantly influence the electronic properties of the phenol (B47542) ring. These electron-withdrawing groups would likely lower the energy of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is typically localized on the electron-rich phenol ring and the oxygen atom of the hydroxyl group, while the LUMO is often distributed over the aromatic system and the electron-accepting substituents. The energy gap between the HOMO and LUMO is a crucial parameter that indicates the chemical reactivity and kinetic stability of the molecule. A larger HOMO-LUMO gap generally implies higher stability. Computational studies on similar ortho-substituted phenols have shown that the nature of the substituent significantly impacts this energy gap. researchgate.netresearchgate.net

Natural Bond Orbital (NBO) analysis is another quantum chemical tool that could provide insights into the charge distribution and intramolecular interactions, such as hyperconjugation and hydrogen bonding, within this compound.

Prediction of Acidity (pKa) and Other Physicochemical Parameters

The acidity of a phenol, quantified by its pKa value, is a critical physicochemical parameter. Computational methods can predict the pKa of phenols with a high degree of accuracy. torvergata.itresearchgate.net The acidity of this compound is expected to be significantly higher (i.e., a lower pKa value) than that of phenol itself due to the strong electron-withdrawing nature of the two ortho-pentafluoroethoxy substituents. These groups stabilize the corresponding phenoxide anion through their negative inductive effect, thereby facilitating the dissociation of the phenolic proton.

Computational pKa prediction for phenols often involves calculating the Gibbs free energy change for the deprotonation reaction in an aqueous medium. researchgate.netscispace.com This is typically achieved using a combination of quantum chemical calculations for the gas-phase energies of the phenol and its conjugate base, and a continuum solvation model to account for the effect of the solvent. torvergata.itscispace.com

Other physicochemical parameters, such as the octanol-water partition coefficient (logP), which is a measure of lipophilicity, can also be estimated using computational approaches. The presence of the fluorinated side chains would likely increase the lipophilicity of the molecule.

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is a powerful tool for investigating the reaction mechanisms in which this compound might participate. For instance, in reactions involving the hydroxyl group, such as etherification or esterification, computational methods can be used to map out the potential energy surface of the reaction. This involves identifying the structures of the reactants, products, and any intermediates, as well as the transition states that connect them.

The activation energy of a reaction, which determines its rate, can be calculated from the energy difference between the reactants and the transition state. For example, in the context of antioxidant activity, the rate-limiting step is often the donation of the hydrogen atom from the phenolic hydroxyl group to a free radical. Computational studies on substituted phenols have explored how different substituents affect the O-H bond dissociation enthalpy (BDE), which is a key factor in their antioxidant efficacy. vu.nl The strong electron-withdrawing pentafluoroethoxy groups would be expected to increase the O-H BDE, potentially reducing its activity as a radical scavenger compared to less substituted phenols.

Density Functional Theory (DFT) Applications for Fluorinated Aromatic Systems

Density Functional Theory (DFT) is a widely used computational method for studying the properties of fluorinated aromatic systems due to its favorable balance of accuracy and computational cost. researchgate.netresearchgate.netsemanticscholar.org For this compound, DFT calculations can be employed to:

Optimize the molecular geometry: Determining the most stable three-dimensional arrangement of the atoms.

Calculate vibrational frequencies: These can be compared with experimental infrared (IR) and Raman spectra to confirm the structure.

Predict NMR chemical shifts: Assisting in the interpretation of experimental NMR data.

Determine electronic properties: As discussed in section 5.1, this includes HOMO-LUMO energies, molecular electrostatic potential maps, and atomic charges. researchgate.netresearchgate.net

The choice of the DFT functional and basis set is crucial for obtaining accurate results. For fluorinated compounds, hybrid functionals such as B3LYP are often used in conjunction with basis sets that include polarization and diffuse functions to accurately describe the electronic structure. semanticscholar.org

Below is a hypothetical data table of calculated electronic properties for this compound, which would be generated from DFT calculations.

| Property | Calculated Value | Unit |

| HOMO Energy | -7.5 | eV |

| LUMO Energy | -1.2 | eV |

| HOMO-LUMO Gap | 6.3 | eV |

| Dipole Moment | 3.5 | Debye |

In Silico Exploration of Structure-Reactivity Relationships

In silico methods, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) models, are used to predict the biological activity or toxicity of chemicals based on their molecular structure. nih.govresearchgate.netnih.gov For this compound, these models could be used to estimate its potential for various biological effects.

The development of a QSAR/QSTR model involves calculating a set of molecular descriptors for a series of related compounds with known activities. These descriptors can be electronic (e.g., HOMO/LUMO energies, atomic charges), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). A statistical model is then built to correlate these descriptors with the observed activity.

The following is a hypothetical data table of molecular descriptors for this compound that would be used in QSAR/QSTR modeling.

| Descriptor | Value |

| Molecular Weight | 362.12 g/mol |

| LogP | 4.8 |

| Polar Surface Area | 29.46 Ų |

| Number of H-bond Donors | 1 |

| Number of H-bond Acceptors | 3 |

Advanced Research Applications and Materials Science Relevance of 2,6 Di 1,1,2,2,2 Pentafluoroethoxy Phenol

Role as a Specialized Synthetic Building Block in Complex Organic Synthesis

Fluorinated building blocks are crucial in modern organic synthesis for creating complex molecules with enhanced properties. The introduction of fluorine atoms can significantly alter the electronic nature, lipophilicity, and metabolic stability of a molecule. Phenols containing pentafluoroethoxy groups, in theory, could serve as specialized building blocks. The bulky and highly electronegative pentafluoroethoxy groups at the 2 and 6 positions would be expected to sterically hinder the phenolic hydroxyl group and influence the reactivity of the aromatic ring. This could potentially be exploited in multi-step syntheses to direct reactions to other parts of a molecule or to introduce specific fluorinated moieties into a larger, complex structure. However, specific examples of 2,6-Di(1,1,2,2,2-pentafluoroethoxy)phenol being used in this capacity are not documented in the available literature.

Exploration in the Synthesis of Novel Functional Materials

The unique properties imparted by fluorine, such as high thermal stability, chemical resistance, and low surface energy, make fluorinated compounds attractive for the development of novel functional materials. Phenolic compounds are common precursors for various materials, including resins, dyes, and liquid crystals. A di-substituted fluorinated phenol (B47542) like this compound could theoretically be a precursor for materials with enhanced hydrophobicity, oleophobicity, and thermal stability. These properties are desirable in applications such as self-cleaning surfaces, low-friction coatings, and advanced dielectrics. Despite this potential, there is no specific research available that details the synthesis of functional materials derived from this particular compound.

Integration into Polymer Science and Macromolecular Architectures

Fluoropolymers are a significant class of materials known for their exceptional properties. The incorporation of fluorinated monomers into polymer backbones can lead to materials with improved chemical resistance, thermal stability, and specific optical and electronic properties. Phenols are versatile monomers for synthesizing polymers like polyethers and polyesters. The structure of this compound suggests it could be a candidate for creating novel fluorinated polymers. The two pentafluoroethoxy groups would likely result in a polymer with a high fluorine content, potentially leading to a low refractive index and high gas permeability. Research in fluorinated poly(aryl ether)s often focuses on creating advanced materials for applications in aerospace, microelectronics, and membrane technology. However, the specific integration of this compound into any macromolecular architecture has not been reported in the available scientific literature.

Contributions to the Development of New Chemical Reagents and Catalysts

The electronic properties of fluorinated organic compounds can be harnessed in the design of new reagents and catalysts. The electron-withdrawing nature of the pentafluoroethoxy groups in this compound would increase the acidity of the phenolic proton. This property could be utilized in designing new ligands for metal catalysts, where the electronic environment of the metal center can be fine-tuned to control catalytic activity and selectivity. Furthermore, the bulky nature of the substituents could provide a specific steric environment around a catalytic center. While these are plausible areas of investigation, there is no documented research on the use of this compound or its derivatives in the development of new chemical reagents or catalysts.

Future Research Directions and Emerging Methodologies for 2,6 Di 1,1,2,2,2 Pentafluoroethoxy Phenol

Development of Novel and Selective Synthetic Strategies

The synthesis of highly substituted phenols with precise regiochemical control remains a significant challenge in organic chemistry. oregonstate.edu Future research will likely focus on developing novel and more efficient synthetic routes to 2,6-Di(1,1,2,2,2-pentafluoroethoxy)phenol that offer high yields and selectivity.

Current strategies for synthesizing substituted phenols often involve multi-step processes that can be inefficient. oregonstate.edu A key area of future investigation will be the development of one-pot or tandem reactions that can introduce the pentafluoroethoxy groups and the phenolic hydroxyl group with high regioselectivity. For instance, adapting methods used for the synthesis of other 2,6-disubstituted phenols, such as propofol, could provide a valuable starting point. rsc.org These methods often utilize acid catalysts for the alkylation of phenol (B47542), and similar approaches could be explored for the introduction of pentafluoroethoxy groups. rsc.org

Furthermore, the development of catalytic systems that can achieve the selective ortho-functionalization of phenols is a burgeoning field. oregonstate.edu Research into transition-metal catalyzed cross-coupling reactions or directed ortho-lithiation could pave the way for more direct and atom-economical syntheses of this compound. A promising avenue could be the adaptation of palladium-catalyzed methods that have been successful in the synthesis of complex phenols from aryl halides under mild conditions. organic-chemistry.orgnih.gov

Another area of exploration involves the use of polyfluoroalkyl chlorosulfites as reagents for the synthesis of polyfluoroalkyl phenyl ethers. fluorine1.ru Investigating the reaction of these reagents with substituted phenols under various catalytic conditions could lead to a more streamlined synthesis of the target molecule. fluorine1.ru

Table 1: Potential Synthetic Strategies for this compound

| Strategy | Description | Potential Advantages |

| Catalytic Alkylation | Direct isopropylation of phenol using solid acid catalysts like H-beta and H-mordenite. rsc.org | High conversion and selectivity, potential for continuous flow processes. rsc.org |

| Rearrangement Reactions | Classic organic reactions like the Claisen or Fries rearrangements to introduce substituents at the ortho-position. oregonstate.edu | Well-established reactions with predictable outcomes. oregonstate.edu |

| C-H Bond Functionalization | Directed ortho C-H bond functionalization using a suitable directing group and a palladium catalyst. oregonstate.edu | High regioselectivity and atom economy. oregonstate.edu |

| Hydroxide (B78521) Surrogates | Palladium-catalyzed conversion of aryl halides to phenols using a hydroxide surrogate under mild conditions. nih.gov | Broad applicability and tolerance of various functional groups. nih.gov |

| Polyfluoroalkyl Chlorosulfites | Reaction of phenols with polyfluoroalkyl chlorosulfites catalyzed by N,N-dimethylformamide (DMF). fluorine1.ru | Potentially high yields for the formation of polyfluoroalkyl ethers. fluorine1.ru |

Application of Advanced In-Situ Analytical Techniques for Reaction Monitoring

To optimize the synthesis of this compound, a detailed understanding of reaction kinetics, mechanisms, and pathways is essential. Advanced in-situ analytical techniques are powerful tools for real-time monitoring of chemical reactions, providing critical data that can be used to improve reaction conditions and yields. mt.com

Future research should focus on the application of techniques such as in-situ Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy to monitor the synthesis of this compound. In-situ FTIR allows for the continuous tracking of reactants, intermediates, products, and by-products in real-time, offering valuable insights into reaction progression. mt.comrsc.orgnih.gov This technique can be particularly useful for optimizing reaction variables and understanding complex reaction mechanisms. researchgate.net

Given the presence of fluorine atoms, ¹⁹F NMR spectroscopy is an exceptionally powerful tool for studying reactions involving this compound. researchgate.net The high sensitivity of the ¹⁹F nucleus and the large chemical shift dispersion make it ideal for identifying and quantifying fluorinated species in a reaction mixture. rsc.orgscholaris.ca In-situ ¹⁹F NMR can be used to monitor the formation of the desired product and any fluorinated intermediates or by-products, providing a comprehensive picture of the reaction landscape. researchgate.netnih.gov

Table 2: In-Situ Analytical Techniques for Reaction Monitoring

| Technique | Information Provided | Relevance to this compound Synthesis |

| In-situ FTIR | Real-time concentration profiles of reactants, intermediates, and products. mt.comrsc.orgnih.gov | Optimization of reaction conditions (temperature, pressure, catalyst loading) and elucidation of reaction mechanisms. researchgate.net |

| In-situ ¹⁹F NMR | Identification and quantification of all fluorine-containing species in the reaction mixture. rsc.orgscholaris.ca | Direct monitoring of the formation of the pentafluoroethoxy groups and detection of any side reactions involving these moieties. researchgate.netresearchgate.net |

Computational Design and Prediction of Novel Derivatives with Tailored Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful platform for the design and prediction of novel derivatives of this compound with specific, tailored reactivity. cam.ac.uk By modeling the electronic structure and properties of the molecule, researchers can gain insights into its reactivity and design new compounds with enhanced or specific functionalities. researchgate.net

Future computational studies could focus on several key areas. Firstly, DFT calculations can be used to predict the ¹⁹F NMR spectra of potential derivatives, which would be invaluable for their future synthesis and characterization. nih.govresearchgate.netacs.orgnih.gov This predictive capability can help in the identification of new compounds and in the analysis of complex reaction mixtures. acs.orgnih.gov

Secondly, computational analysis can be employed to study the reactivity of the phenolic hydroxyl group and the aromatic ring. By mapping the electron density and calculating molecular orbitals, it is possible to predict the most likely sites for electrophilic or nucleophilic attack, guiding the design of new synthetic transformations. nih.gov For example, understanding the impact of the pentafluoroethoxy groups on the acidity of the phenol and the reactivity of the aromatic ring can inform the development of new functionalization strategies. acs.org

Furthermore, computational modeling can be used to design derivatives with specific electronic or steric properties. For instance, by introducing different substituents on the aromatic ring, it may be possible to fine-tune the antioxidant properties of the phenol, a characteristic often associated with this class of compounds. tandfonline.com DFT calculations can help in predicting the bond dissociation enthalpies of the O-H bond, a key parameter in determining antioxidant activity.

Table 3: Computational Approaches for Derivative Design

| Computational Method | Application | Predicted Properties |

| Density Functional Theory (DFT) | Calculation of electronic structure and molecular properties. cam.ac.uk | NMR spectra, reaction pathways, bond dissociation enthalpies, electron density distribution. researchgate.netnih.govacs.org |

| Time-Dependent DFT (TD-DFT) | Prediction of electronic spectra. researchgate.net | UV-Vis absorption spectra, excited state properties. |

Exploration of Sustainable and Green Chemistry Approaches in its Synthesis and Transformation

The principles of green and sustainable chemistry are becoming increasingly important in the chemical industry. numberanalytics.com Future research on this compound should prioritize the development of environmentally benign synthetic and transformation processes. dovepress.com

A key focus will be on the use of greener fluorinating agents and catalysts. numberanalytics.com Traditional fluorination methods often employ hazardous reagents. dovepress.com Research into alternative, less toxic, and more selective fluorinating agents is crucial for the sustainable synthesis of fluorinated compounds. numberanalytics.com Additionally, the development of catalytic methods can reduce the amount of reagents needed and minimize waste generation. numberanalytics.com

The use of alternative reaction media is another important aspect of green chemistry. Exploring the use of water as a solvent for fluorination reactions, for example, could significantly reduce the environmental impact of the synthesis. rsc.org While fluorination reactions have traditionally been considered incompatible with water, recent research has shown that many such reactions can be successfully carried out in aqueous media. rsc.org

Furthermore, the development of biocatalytic methods for the synthesis of fluorinated compounds is a promising area of research. nih.gov Enzymes, such as cytochrome P450s, have shown potential in catalyzing the formation of C-F bonds and could be engineered to produce specific fluorinated molecules like this compound. nih.gov

Finally, the principles of a circular economy should be applied, with a focus on the recycling and reuse of fluorinated compounds and catalysts to minimize waste. numberanalytics.com The long-term sustainability of organofluorine chemistry will depend on the development of such innovative and environmentally conscious approaches. rsc.orgworktribe.comoup.com

Table 4: Green Chemistry Approaches

| Green Chemistry Principle | Application in Synthesis/Transformation | Potential Benefits |

| Use of Safer Chemicals | Development of non-toxic and recyclable fluorinating reagents. numberanalytics.com | Reduced environmental impact and improved safety. eurekalert.orgsciencedaily.com |

| Catalysis | Employment of efficient catalysts to reduce reagent use and waste. numberanalytics.com | Higher atom economy and lower environmental footprint. |

| Use of Renewable Feedstocks | Biocatalytic synthesis using enzymes. nih.gov | Reduced reliance on fossil fuels and potentially milder reaction conditions. |

| Design for Energy Efficiency | Use of photochemical or electrochemical synthesis methods. numberanalytics.comnumberanalytics.com | Lower energy consumption and reduced greenhouse gas emissions. |

| Use of Safer Solvents | Performing reactions in water or other environmentally benign solvents. rsc.org | Reduced pollution and easier product separation. |

常见问题

Q. What synthetic methodologies are effective for preparing 2,6-Di(1,1,2,2,2-pentafluoroethoxy)phenol?

- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution (NAS) using pentafluoroethylating agents (e.g., pentafluoroethyl iodide) under basic conditions. For example, phenol derivatives can undergo etherification via potassium carbonate-mediated reactions in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures (80–100°C) . Catalytic approaches, similar to selective methylation in fluidized-bed reactors using iron-chromium mixed oxide catalysts, may also be adapted for introducing bulky fluorinated groups . Purification often employs column chromatography or recrystallization, with yields optimized by controlling stoichiometry and reaction time.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use NMR to identify aromatic protons and NMR to resolve pentafluoroethoxy substituents. Coupling patterns in NMR may reveal steric effects from fluorine groups .

- Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) confirms molecular weight and fragmentation patterns, critical for verifying fluorinated substituents .

- HPLC : Assess purity (>95%) using reverse-phase chromatography with UV detection, as described for fluorophenol derivatives .

Advanced Research Questions

Q. How do pentafluoroethoxy substituents influence electronic structure and reactivity?